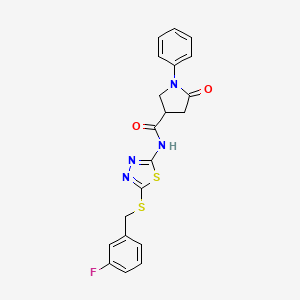

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-fluorobenzylthio group and a pyrrolidine-3-carboxamide moiety. The pyrrolidine ring is further modified with a 5-oxo group and a phenyl substituent at the 1-position.

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S2/c21-15-6-4-5-13(9-15)12-28-20-24-23-19(29-20)22-18(27)14-10-17(26)25(11-14)16-7-2-1-3-8-16/h1-9,14H,10-12H2,(H,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNLLYKMVOEBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as electrophilic substitution

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways. More research is needed to determine the exact pathways affected by this compound.

Result of Action

Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities. This compound may have similar effects, but more research is needed to confirm this.

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of the thiadiazole ring and the fluorobenzyl group, contribute significantly to its biological efficacy.

Chemical Structure

The chemical formula for this compound is , indicating the presence of fluorine (F) and sulfur (S) atoms, which are crucial for its biological activity. The structure can be represented as follows:

Biological Activities

Research indicates that compounds containing the thiadiazole scaffold exhibit a range of biological activities:

1. Anticancer Activity

A series of studies have demonstrated that thiadiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Tests : The compound was evaluated against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using the MTT assay. Results indicated a notable decrease in cell viability, with IC50 values suggesting strong anticancer potential.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 29 |

| N-(5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl) derivatives | MCF-7 | 73 |

The observed cytotoxicity is likely attributed to the compound's ability to disrupt cellular processes such as DNA synthesis and induce apoptosis.

2. Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. Studies have reported that compounds similar to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine exhibit significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.06 μg/mL |

| Escherichia coli | 0.12 μg/mL |

These results suggest that the compound may interfere with bacterial cell wall synthesis or function.

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro, demonstrating effectiveness comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activity of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine involves several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.

- Receptor Interaction : It may bind to specific receptors on cell membranes, influencing signal transduction pathways.

- Membrane Disruption : The presence of the thiadiazole ring enhances its ability to disrupt cellular membranes leading to cell death.

Case Studies

Recent research highlighted several case studies focusing on the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that modifications in substituents significantly impacted their biological activity.

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that the introduction of fluorine atoms enhances lipophilicity and biological interactions, thereby improving efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been studied for various therapeutic potentials:

Anticancer Activity

Research indicates that compounds with thiadiazole scaffolds can exhibit anticancer properties. For instance, studies have shown that similar derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. The mechanism often involves:

- Inhibition of tumor growth through interference with cell cycle progression.

- Induction of apoptosis via activation of caspases and other apoptotic factors.

Anticonvulsant Properties

Compounds in this class have also been evaluated for anticonvulsant activity. Interaction studies often utilize models such as the maximal electroshock (MES) test to determine efficacy. For example:

| Compound | ED50 (mg/kg) | Protective Index |

|---|---|---|

| N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine | 45.0 | 6.5 |

Interaction studies focus on understanding how this compound interacts with various biological targets. Techniques employed include:

- Molecular docking studies to predict binding affinities to specific receptors.

Case Study: Interaction with Enzymes

In vitro studies have demonstrated that N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine can inhibit certain enzymes involved in metabolic pathways crucial for cancer cell survival.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Physicochemical Properties: The 3-fluorobenzylthio group in the target compound likely increases lipophilicity compared to non-halogenated analogs (e.g., 5m with benzylthio). This may enhance bioavailability but reduce aqueous solubility .

- Pyrrolidine vs. Phenoxy Modifications: The 5-oxo-pyrrolidine-3-carboxamide group in the target compound contrasts with phenoxy-acetamide moieties in analogs like 5j and 5m. This difference suggests divergent binding interactions; carboxamides often participate in hydrogen bonding, while phenoxy groups may engage in π-π stacking .

Q & A

Q. What are the recommended synthetic pathways for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Thiadiazole formation : Cyclization of thiosemicarbazide derivatives under reflux with reagents like phosphorus oxychloride.

- Pyrrolidine functionalization : Coupling reactions (e.g., amide bond formation) using carbodiimide-based coupling agents.

- Substituent introduction : Alkylation or thioether formation for the 3-fluorobenzylthio group. Optimization requires precise control of temperature (70–100°C), solvent choice (DMF or ethanol for solubility), and catalyst use (e.g., triethylamine for deprotonation). Reaction progress should be monitored via TLC, and yields improved via column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm).

- HRMS : For molecular weight validation (expected [M+H]⁺ ~500–550 Da).

- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups.

- HPLC-PDA : To assess purity (>95% recommended for biological assays) .

Q. How can researchers resolve contradictions in solubility and stability data across structural analogs?

Discrepancies often arise from substituent effects (e.g., fluorobenzyl groups enhancing hydrophobicity). Systematic approaches include:

- Solvent screening : Use DMSO for initial solubility tests, followed by aqueous-organic mixtures.

- Accelerated stability studies : Expose the compound to varying pH (2–12) and temperatures (4–40°C) while monitoring degradation via HPLC .

Advanced Research Questions

Q. What computational strategies can predict the biological targets and mechanism of action of this compound?

Advanced methods include:

- Molecular docking : Screen against target libraries (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on the thiadiazole and pyrrolidine moieties, which may mimic ATP or substrate binding.

- QSAR modeling : Correlate substituent electronegativity (e.g., 3-fluorobenzyl) with activity trends from analog data.

- MD simulations : Assess binding stability over 100-ns trajectories .

Q. How do steric and electronic effects of the 3-fluorobenzylthio group influence reactivity in cross-coupling reactions?

The fluorine atom:

- Electron withdrawal : Reduces electron density on the thiadiazole ring, slowing nucleophilic substitutions but enhancing electrophilic aromatic substitution.

- Steric hindrance : The benzyl group may restrict access to the thioether sulfur, requiring bulky ligands in palladium-catalyzed couplings. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What in vitro and in vivo models are appropriate for evaluating its antimicrobial potential?

- In vitro : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity assays on mammalian cells (IC50 vs. MIC comparison).

- In vivo : Murine infection models with septicemia induction. Monitor bacterial load reduction in organs and survival rates. Reference structurally similar compounds showing thiadiazole-mediated membrane disruption .

Q. Which strategies mitigate metabolic instability of the pyrrolidine-3-carboxamide moiety?

- Prodrug design : Mask the carboxamide as an ester for enhanced bioavailability.

- Isotope labeling : Use ¹⁴C or ³H tags to track metabolic pathways via LC-MS.

- CYP450 inhibition assays : Identify major metabolizing enzymes using human liver microsomes .

Methodological Guidance for Data Analysis

Q. How should researchers address conflicting bioactivity results between enzymatic and cell-based assays?

- Mechanistic divergence : Enzymatic assays may miss cell permeability or off-target effects. Validate via:

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.

- Transcriptomics : Identify differentially expressed genes post-treatment.

Q. What experimental designs optimize the exploration of structure-activity relationships (SAR) for this compound?

- Factorial DoE : Vary substituents (e.g., benzyl vs. alkylthio) and reaction parameters (temperature, solvent polarity) in a 2⁴ factorial matrix.

- Parallel synthesis : Generate a 20-member library with automated liquid handlers.

- PLS regression : Relate structural descriptors (logP, polar surface area) to activity outcomes .

Q. Which advanced techniques validate hypothesized degradation pathways under physiological conditions?

- LC-HRMS/MS : Identify degradation products (e.g., hydrolyzed carboxamide).

- NMR relaxation studies : Track conformational changes in simulated gastric fluid.

- EPR spectroscopy : Detect radical intermediates during oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.